1,2-Propadiene, 1-bromo-

Catalog No.
S3333009
CAS No.
10024-18-7
M.F
C3H3B
M. Wt
118.96 g/mol
Availability
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1,2-Propadiene, 1-bromo-

CAS Number

10024-18-7

Product Name

1,2-Propadiene, 1-bromo-

Molecular Formula

C3H3B

Molecular Weight

118.96 g/mol

InChI

InChI=1S/C3H3Br/c1-2-3-4/h3H,1H2

InChI Key

UUIORUQWCRSGJS-UHFFFAOYSA-N

SMILES

C=C=CBr

Canonical SMILES

C=C=CBr

1,2-Propadiene, 1-bromo- is a natural product found in Laurencia with data available.

1,2-Propadiene, 1-bromo- is a chemical compound with the molecular formula C3H3Br\text{C}_3\text{H}_3\text{Br} and a molecular weight of approximately 118.96 g/mol. It is also known by several synonyms, including 1-bromoallene and propa-1,2-diene. The compound features a unique structure characterized by the presence of both double bonds and a bromine atom attached to the first carbon of the propadiene chain. Its IUPAC Standard InChI is InChI=1S/C3H3Br/c1-2-3-4/h3H,1H2, which reflects its structural configuration as an unsaturated compound with potential reactivity due to the presence of the bromine substituent .

Typical of unsaturated compounds. Notably, it can undergo:

  • Electrophilic Addition Reactions: The double bonds in 1,2-propadiene can react with electrophiles, leading to the formation of bromoalkanes or other halogenated products.
  • Elimination Reactions: Under certain conditions, it can lose hydrogen bromide to form allene or other higher alkenes.
  • Polymerization: The compound can polymerize under specific conditions to form larger macromolecules.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex structures .

Synthesis of 1,2-propadiene, 1-bromo- can be achieved through various methods:

  • Halogenation of Propadiene: Direct bromination of propadiene using bromine under controlled conditions can yield 1-bromo-1,2-propadiene.
  • Dehydrohalogenation: Starting from bromoalkanes or other halogenated precursors, elimination reactions can be employed to generate the desired product.
  • Synthetic Routes via Organometallic Chemistry: Utilizing organometallic reagents such as lithium diorganocopper reagents may provide alternative pathways for synthesis.

Each method varies in efficiency and yield depending on the specific reaction conditions employed .

1,2-Propadiene, 1-bromo- finds applications primarily in organic synthesis:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Potential Use in Material Science: Its ability to polymerize may allow for applications in creating new materials or coatings.

Due to its unique structure and reactivity profile, it could also be explored for use in pharmaceuticals or agrochemicals .

Several compounds share structural similarities with 1,2-propadiene, 1-bromo-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
PropadieneC3H4No halogen substitution; fully unsaturated.
AlleneC3H4Similar structure but without halogen; reactive.
1-ChloroalleneC3H3ClChlorine instead of bromine; different reactivity.
VinylbromideC2H3BrOne less carbon; simpler structure; reactive.

The uniqueness of 1,2-propadiene, 1-bromo- lies in its combination of multiple double bonds and a bromine substituent on the terminal carbon atom. This configuration gives it distinct reactivity patterns compared to its analogs .

XLogP3

1.1

Dates

Last modified: 02-18-2024

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